molecular formula C17H14F2N2O2 B2384515 2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941201-82-7

2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2384515
CAS No.: 941201-82-7
M. Wt: 316.308
InChI Key: NBUDXJDATOERGD-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide”, also known as DFPA, is a compound that has recently gained significant attention due to its potential applications. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .


Molecular Structure Analysis

The molecular formula of DFPA is C17H14F2N2O2, and its molecular weight is 316.308. The structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Photophysical and Electrochemical Studies

A study on 1,1-Difluoro-3-aryl(heteroaryl)-1H-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides highlighted the synthesis, structure, and photophysical and electrochemical properties of pyridine-based boron heterocycles. These compounds were characterized by various spectroscopy methods and demonstrated significant BSA-binding interactions, suggesting potential applications in sensing or biological targeting (Bonacorso et al., 2018).

Structural Analyses and Interaction Studies

Research on Short C–H⋯F interactions involving the 2,5-difluorobenzene group provided insights into the aggregation and complex C–F/C–H disorder. This study involved a 2 × 6 isomer grid of N-(difluorophenyl)benzamides, revealing the influence of fluorine substitution patterns on molecular aggregation, which could be relevant for designing new compounds with specific physical or biological properties (Mocilac et al., 2016).

Potential Biological Applications

A study on Synthesis and glycosylation of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides explored the effect of fluorine substituents on glycosylation stereoselectivity. This research may indicate the potential of fluorine-substituted benzamides in medicinal chemistry, especially in the synthesis of complex molecules (Crich & Vinogradova, 2007).

Mechanism of Action

Properties

IUPAC Name

2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c18-13-6-2-7-14(19)16(13)17(23)20-11-4-1-5-12(10-11)21-9-3-8-15(21)22/h1-2,4-7,10H,3,8-9H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUDXJDATOERGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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